molecular formula C25H27N5O B2521876 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No.: B2521876
M. Wt: 413.5 g/mol
InChI Key: MTHOJIJARWDIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-3 is a compound designed to target and inhibit the activity of the KRAS protein, which is frequently mutated in various human cancers. KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS lead to its constitutive activation, driving persistent downstream signaling and oncogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of macrocyclic peptides, which are designed to disrupt protein-protein interactions relevant to KRAS . The synthetic route typically involves:

Industrial Production Methods

Industrial production of KRAS inhibitor-3 may involve large-scale synthesis using automated peptide synthesis techniques. These methods ensure high yield and purity of the final product, making it suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of KRAS inhibitor-3, which may have enhanced or modified biological activity .

Scientific Research Applications

KRAS inhibitor-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Employed in cell culture and animal models to investigate the role of KRAS in cellular signaling and oncogenesis.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS-mutant cancers.

    Industry: Applied in the development of new cancer therapies and diagnostic tools

Mechanism of Action

KRAS inhibitor-3 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2. This inhibition blocks downstream signaling pathways, leading to reduced cell proliferation and increased tumor cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KRAS Inhibitor-3

KRAS inhibitor-3 is unique in its ability to bind to multiple KRAS mutants with high affinity, including KRAS G12C, KRAS G12D, and KRAS Q61H. This broad-spectrum activity makes it a promising candidate for

Properties

IUPAC Name

2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOJIJARWDIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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